molecular formula C13H26N2O2 B1288541 tert-Butyl (1-isopropylpiperidin-4-yl)carbamate CAS No. 534595-37-4

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

Cat. No.: B1288541
CAS No.: 534595-37-4
M. Wt: 242.36 g/mol
InChI Key: SYXBLASQKPONBN-UHFFFAOYSA-N
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Description

Chemical Name: tert-Butyl (1-isopropylpiperidin-4-yl)carbamate Synonyms: (1-Isopropyl-piperidin-4-ylmethyl)-carbamic acid tert-butyl ester CAS Number: 534595-60-3 Molecular Formula: C₁₄H₂₈N₂O₂ Molar Mass: 256.38 g/mol

This compound belongs to the class of carbamate-protected piperidine derivatives. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step syntheses.

Preparation Methods

Reaction Overview

The synthesis of tert-butyl (1-isopropylpiperidin-4-yl)carbamate typically involves the following steps:

  • Starting Materials : The process often begins with 4-N-Boc-aminopiperidine or similar piperidine derivatives.
  • Reagents : Sodium cyanoborohydride, acetic acid, and methanol are commonly used.
  • Reaction Conditions : Reactions are generally conducted at room temperature (~20°C) for extended periods (e.g., 16 hours).

Key Synthesis Method

Reduction with Sodium Cyanoborohydride

This method is one of the most common approaches for synthesizing this compound.

Reaction Details:

Procedure:

  • Combine the piperidine derivative with sodium cyanoborohydride in a methanol solution.
  • Add acetic acid to facilitate the reaction.
  • Stir the mixture at room temperature for 16 hours.
  • Purify the product using standard extraction and crystallization techniques.

Alternative Methods

Boc Protection and Alkylation

An alternative involves protecting the amine group with a Boc (tert-butoxycarbonyl) group followed by alkylation.

Reaction Details:

Procedure:

  • Protect the amine group of piperidine using Boc anhydride in the presence of a base like triethylamine.
  • React the Boc-protected piperidine with acetone under controlled conditions to introduce the isopropyl group.
  • Purify the final product using recrystallization.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages
Sodium Cyanoborohydride Reduction Sodium cyanoborohydride, acetic acid, methanol Room temperature, 16 h ~80% High yield, simple reaction setup
Boc Protection and Alkylation Boc-protected piperidine, acetone Mild temperature Moderate Versatile for other derivatives

Notes on Optimization

To improve yield and purity:

  • Use high-purity starting materials to minimize side reactions.
  • Control reaction temperature precisely to avoid decomposition of intermediates.
  • Employ advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxides and other oxygen-containing derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has the molecular formula C14H28N2O2C_{14}H_{28}N_{2}O_{2} and a molecular weight of 256.39 g/mol. The compound features a tert-butyl group, an isopropyl group, and a piperidine ring, which contribute to its unique chemical behavior and biological activity.

Antibacterial Activity

One of the most notable applications of this compound is its strong antibacterial properties. Research indicates that it exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The compound shows effective bactericidal action at low concentrations comparable to last-resort antibiotics like vancomycin and linezolid .

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmacologically active molecules. Its structural characteristics allow it to be utilized in the development of anticancer drugs and neuroactive substances. The ability to modify its structure further enhances its utility in creating derivatives with distinct biological activities .

Organic Synthesis

This compound is employed as a building block in organic synthesis due to its functional groups that facilitate various chemical reactions. It can be used in the synthesis of more complex organic molecules, making it a valuable tool for chemists.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against biofilm-forming strains of Staphylococcus epidermidis. The compound was found to inhibit biofilm formation at concentrations as low as 0.78 μg/mL, showcasing its potential as a therapeutic agent against persistent bacterial infections .

Case Study 2: Synthesis of Drug Candidates

In another research initiative focused on synthesizing G9a inhibitors, this compound was utilized as a precursor for developing compounds that selectively inhibit histone methylation. This application underscores the compound's significance in epigenetic drug discovery, particularly for cancer therapies .

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-butyl (1-isopropylpiperidin-4-yl)carbamate with analogous carbamate derivatives, focusing on structural features, synthetic routes, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents/Modifications
This compound 534595-60-3 C₁₄H₂₈N₂O₂ 256.38 Piperidine ring, isopropyl-N, Boc protection
tert-Butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate 225641-84-9 C₁₁H₂₁NO₃ 215.29 Cyclopentane ring, hydroxyl, Boc protection
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate 33048-52-1 C₁₇H₂₃ClN₄O₃ 366.85 Piperidine ring, 2-chloronicotinoyl, methyl-Boc
tert-Butyl (((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Not provided C₂₂H₃₃ClIN₅O₃ 596.89 Cyclohexane, methoxy, halogenated pyrimidine
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Not provided C₂₁H₂₆N₂O₃ 354.45 Biphenyl, hydroxyl, Boc protection

Key Comparative Insights

Core Structure Variations: The target compound features a piperidine ring, while analogs like tert-butyl [(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS 225641-84-9) utilize a cyclopentane backbone . Cyclopentane derivatives often exhibit distinct conformational flexibility and metabolic stability compared to piperidine-based structures. Substituents such as the 2-chloronicotinoyl group (in CAS 33048-52-1) introduce electron-withdrawing effects, enhancing electrophilic reactivity for coupling reactions .

Functional Group Impact: Hydroxyl groups (e.g., in CAS 225641-84-9) improve aqueous solubility via hydrogen bonding but may reduce membrane permeability .

Synthetic Routes: The target compound and analogs like tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate () are synthesized via Boc-protection strategies, often employing coupling reagents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) for amide bond formation . Chloronicotinoyl derivatives (e.g., CAS 33048-52-1) require additional steps for acyl group introduction, increasing synthetic complexity .

Physicochemical Properties: Lipophilicity: The trifluoromethyl group in analogs like tert-butyl [(1R,3S)-3-({4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]carbamate () significantly enhances lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

Tert-butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with significant implications in medicinal chemistry and pharmacology. Its structure features a piperidine ring, which is known for its biological activity, particularly in the development of neuroactive agents and potential therapeutic applications.

  • Molecular Formula : C13H26N2O2
  • Molar Mass : 242.36 g/mol
  • Solubility : Soluble in organic solvents such as methanol and chloroform, which enhances its bioavailability in biological systems.

This compound exhibits various biological activities through its interaction with specific molecular targets:

  • Acetylcholinesterase Inhibition : Similar to other carbamate derivatives, it may inhibit acetylcholinesterase, an enzyme crucial for neurotransmitter regulation. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures can protect neuronal cells from apoptosis induced by amyloid-beta peptides, a hallmark of Alzheimer's pathology.
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways in the central nervous system, potentially reducing neuroinflammation associated with neurodegenerative diseases.

In Vitro Studies

A study investigating the effects of similar piperidine-based compounds on astrocyte cells demonstrated that these compounds could significantly improve cell viability in the presence of toxic amyloid-beta peptides. Specific findings include:

  • Cell Viability : In the presence of amyloid-beta 1-42, treated astrocytes showed improved viability (62.98 ± 4.92%) compared to untreated controls (43.78 ± 7.17%) when co-treated with the compound at 100 μM concentration .
  • Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, suggesting an anti-inflammatory mechanism .

Pharmacokinetic Profile

The pharmacokinetics of this compound indicate favorable absorption and distribution characteristics:

ParameterValue
GI Absorption High
Blood-Brain Barrier (BBB) Yes
P-glycoprotein Substrate No
Log P (Octanol/Water) 0.59

These properties suggest that the compound can effectively reach central nervous system targets, enhancing its therapeutic potential .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other similar compounds based on their pharmacological profiles:

CompoundAcetylcholinesterase InhibitionNeuroprotective EffectAnti-inflammatory Activity
This compoundModerateYesYes
M4 CompoundHighYesModerate
Other Carbamate DerivativesVariableYesVariable

This table illustrates that while this compound has promising activity, other derivatives may exhibit stronger effects depending on their structural modifications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step reactions with precise control of reaction conditions. For example, tert-butyl carbamate derivatives are often synthesized via nucleophilic substitution or coupling reactions. Key steps include:

  • Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of the carbamate group.
  • Employing coupling agents like HATU or DCC to facilitate amide bond formation.
  • Temperature control (e.g., 0–5°C for exothermic steps) to prevent side reactions.
  • Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to remove unreacted starting materials .
    • Yield Improvement : Scale-up protocols suggest continuous flow reactors for consistent mixing and reduced reaction times, though lab-scale batch reactors remain common .

Q. What are the recommended methods for purifying this compound, and how can common impurities be identified?

  • Purification Techniques :

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Flash Chromatography : Optimize solvent polarity (e.g., 10–30% ethyl acetate in hexane) to separate carbamate derivatives from by-products.
    • Impurity Identification :
  • LC-MS : Detect low-molecular-weight impurities (e.g., tert-butyl alcohol from Boc deprotection).
  • ¹H/¹³C NMR : Monitor residual solvents (e.g., DMSO-d₆) or unreacted amines by integrating characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks for the piperidinyl (δ 2.5–3.5 ppm), isopropyl (δ 1.0–1.2 ppm), and tert-butyl (δ 1.4 ppm) groups. Cross-validate with 2D NMR (HSQC, HMBC) for connectivity .
  • FT-IR : Confirm carbamate C=O stretch (~1680–1720 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the three-dimensional structure of this compound?

  • Methodology :

  • Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) to obtain single crystals.
  • Data Collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • SHELX Workflow :

SHELXD : Solve phase problem via dual-space methods.

SHELXL : Refine coordinates with anisotropic displacement parameters.

Validate using R-factors (<5% for high-quality data) and electron density maps .

  • Key Outputs : Bond lengths/angles of the piperidine ring and carbamate group, confirming stereochemistry and conformational stability .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

  • Approaches :

  • Assay Standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (≤1% DMSO) to minimize artifacts .
  • Dose-Response Curves : Use Hill slopes to assess cooperative binding vs. non-specific interactions.
  • Orthogonal Assays : Validate enzyme inhibition via fluorescence polarization and SPR (surface plasmon resonance) .
    • Case Study : Discrepancies in IC₅₀ values may arise from solvent-dependent aggregation; dynamic light scattering (DLS) can detect particulates .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Protocol :

Docking Studies (AutoDock Vina) : Dock the compound into target pockets (e.g., kinases, GPCRs) using flexible ligand/rigid receptor models.

MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD/RMSF for conformational shifts.

QM/MM : Calculate binding energy contributions (e.g., hydrogen bonds with piperidine N) .

  • Outcome : Predict binding modes and guide SAR (structure-activity relationship) studies for analogs .

Q. Safety and Handling

Q. What are the critical storage and disposal protocols for this compound?

  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture or light .
  • Disposal : Treat as hazardous waste; incinerate at >800°C with scrubbers for NOx/CO mitigation. Contaminated packaging must be decontaminated before disposal .

Properties

IUPAC Name

tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXBLASQKPONBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609859
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

534595-37-4
Record name tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 5.0 g Piperidin-4-yl-carbamic acid tert-butyl ester in 15 mL methanol, 7.34 mL acetone, 3.14 g Na(CN)BH3 and 0.3 mL acetic acid were added. After stirring for 16 h at room temperature the solvent was removed under reduced pressure and the residue was partitioned between 30 mL water and 30 mL ethyl acetate. The organic layer was washed with saturated Na2CO3 solution, water and then dried over Na2SO4. The solvent was removed under reduced pressure to give the product as a white solid. Yield: 4.8 g MS (ES+): m/e=243.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
Na(CN)BH3
Quantity
3.14 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
7.34 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

t-Butyl-piperidin-4-ylcarbamate (3 g, 15 mmol) obtained in Preparation Example 2-ii was dissolved in methanol (30 ml) in a 100 ml vessel, and acetone (7.70 ml, 105 mmol) and acetic acid (0.45 ml, 7.5 mmol) were added thereto while stirring. To the resulting mixture, NaCNBH3 (1.88 mg, 30 mmol) was added dropwise in 4-divided portions and reacted for 18 hrs. After the completion of reaction, ice water was poured to the reaction product while stirring, and the resulting mixture was extracted with ethyl acetate. The organic layer was separated, washed with an aqueous sodium bicarbonate solution and brine in order, dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue thus obtained was subjected to a silica gel column chromatography to obtain 2.644 g of the title compound as a white solid (yield 73.3%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step Two
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
1.88 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
73.3%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate

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